Ofloxacin N-oxide, (R)-

Übersicht

Beschreibung

Ofloxacin N-oxide, (R)- is a chemical compound that belongs to the family of fluoroquinolone antibiotics. It is a derivative of ofloxacin, which is widely used for the treatment of bacterial infections. Ofloxacin N-oxide, (R)- has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

1. Sensor Development for Detection

Ofloxacin N-oxide, (R)-, a synthetic quinolone, is detectable using novel sensors. A study by Jiang et al. (2017) developed an electrochemical sensor based on Pt−Au nanoclusters on reduced graphene oxide. This sensor effectively detects ofloxacin in various samples, including human urine, demonstrating its utility in pharmaceutical and clinical settings (Jiang et al., 2017).

2. Photocatalytic Mineralization

The photocatalytic mineralization of ofloxacin using reduced graphene oxide supported mesoporous zinc oxide was investigated by Sharma et al. (2020). This process is efficient in degrading ofloxacin in aqueous solutions, highlighting its potential application in water treatment and environmental remediation (Sharma et al., 2020).

3. Chemiluminescence Methods

The determination of ofloxacin via chemiluminescence methods was explored by Francis and Adcock (2005). This technique, which involves direct oxidation and enhancement of emission, offers a sensitive approach for measuring ofloxacin, useful in both pharmaceutical and clinical research (Francis & Adcock, 2005).

4. Degradation Studies

Degradation of ofloxacin using various methods has been widely studied. For instance, Du et al. (2020) examined the degradation of ofloxacin using biogenic Fe-Mn oxides, revealing insights into the catalytic processes and potential environmental implications (Du et al., 2020).

5. Environmental Impact Assessment

Zhang et al. (2021) studied the impact of ofloxacin pollution on tomato plants, providing critical insights into the environmental and ecological consequences of antibiotic contamination and its effects on plant growth (Zhang et al., 2021).

Wirkmechanismus

Target of Action

Ofloxacin N-oxide, ®-, like its parent compound Ofloxacin, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, crucial for controlling the supercoiling of DNA during replication .

Mode of Action

Ofloxacin N-oxide, ®-, exerts its action by binding to DNA gyrase and topoisomerase IV, thereby inhibiting their activity . This binding blocks the untwisting of DNA, a necessary step for DNA replication, effectively halting bacterial DNA replication . Notably, the drug has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to the cessation of bacterial cell growth and division

Pharmacokinetics

The pharmacokinetics of Ofloxacin N-oxide, ®-, are expected to be similar to those of Ofloxacin. Ofloxacin is characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . Between 65% and 80% of an administered oral dose of Ofloxacin is excreted unchanged via the kidneys within 48 hours of dosing .

Result of Action

The primary result of Ofloxacin N-oxide, ®-, action is the inhibition of bacterial growth and division due to the disruption of DNA replication . This makes it effective in the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .

Action Environment

The action, efficacy, and stability of Ofloxacin N-oxide, ®-, can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the degradation and removal of Ofloxacin

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ofloxacin N-oxide, ®- plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Ofloxacin N-oxide, ®- prevents the supercoiling of bacterial DNA, thereby halting bacterial cell division and growth . The interaction between Ofloxacin N-oxide, ®- and these enzymes is highly specific, leading to the effective inhibition of bacterial proliferation.

Cellular Effects

Ofloxacin N-oxide, ®- exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Ofloxacin N-oxide, ®- can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause oxidative stress and induce apoptosis in certain cell types . The impact on cell signaling pathways includes the modulation of reactive oxygen species (ROS) levels, which can affect various downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of action of Ofloxacin N-oxide, ®- involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, it prevents the unwinding and supercoiling of bacterial DNA, which is essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, Ofloxacin N-oxide, ®- can induce the production of ROS, which further contributes to its antibacterial activity by causing oxidative damage to bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ofloxacin N-oxide, ®- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Ofloxacin N-oxide, ®- is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Ofloxacin N-oxide, ®- can lead to the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.

Dosage Effects in Animal Models

The effects of Ofloxacin N-oxide, ®- vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and treats infections. At higher doses, it can cause toxic effects, including gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, emphasizing the need for careful dosage management in clinical applications.

Metabolic Pathways

Ofloxacin N-oxide, ®- is involved in various metabolic pathways, including its own biotransformation and degradation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its conversion to inactive metabolites. These metabolic pathways ensure the elimination of Ofloxacin N-oxide, ®- from the body, preventing its accumulation and potential toxicity.

Transport and Distribution

The transport and distribution of Ofloxacin N-oxide, ®- within cells and tissues are mediated by specific transporters and binding proteins. It is known to achieve high concentrations in various tissues, including the liver, kidneys, and lungs . The distribution of Ofloxacin N-oxide, ®- is influenced by its lipophilicity, allowing it to cross cellular membranes and reach intracellular targets. Binding proteins in the plasma also play a role in its transport and distribution, ensuring its delivery to sites of infection.

Subcellular Localization

Ofloxacin N-oxide, ®- exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV . In mammalian cells, it can be found in various organelles, including mitochondria and lysosomes, where it may exert additional effects on cellular metabolism and function. The subcellular localization of Ofloxacin N-oxide, ®- is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Eigenschaften

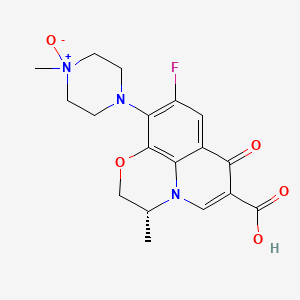

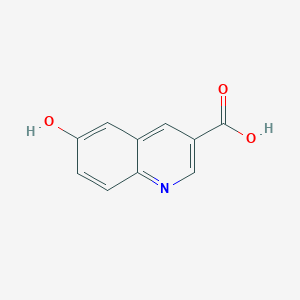

IUPAC Name |

(2R)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-37-2 | |

| Record name | Ofloxacin N-oxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OFLOXACIN N-OXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9N7ZX6C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)